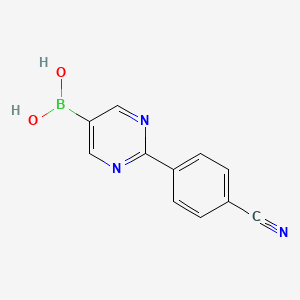
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyanophenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl or vinyl boronic acid with an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production .
化学反应分析
Types of Reactions
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyanophenyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include boronic esters, amines, and substituted pyrimidine derivatives. These products can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学研究应用
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
作用机制
The mechanism of action of (2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules. The cyanophenyl and pyrimidine groups can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Cyanophenylboronic acid: Similar structure but lacks the pyrimidine ring.
2-Cyanophenylboronic acid: Similar structure but lacks the pyrimidine ring.
Pyridinylboronic acids: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2-(4-Cyanophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both the cyanophenyl and pyrimidine groups, which provide additional sites for chemical modification and interaction with molecular targets. This makes it a versatile intermediate in the synthesis of complex organic molecules and a valuable tool in scientific research .
属性
分子式 |
C11H8BN3O2 |
|---|---|
分子量 |
225.01 g/mol |
IUPAC 名称 |
[2-(4-cyanophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BN3O2/c13-5-8-1-3-9(4-2-8)11-14-6-10(7-15-11)12(16)17/h1-4,6-7,16-17H |
InChI 键 |
ZHRYZSKZTHDIDF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















